Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is a chemical compound characterized by the presence of an imidazole ring and an ethyl acetate moiety. This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities. The imidazole ring contributes to the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of imidazole derivatives with acetic acid derivatives. The synthesis typically involves the use of reagents such as ethyl bromoacetate or ethyl chloroacetate, combined with appropriate bases to facilitate the reaction.
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is classified as an ester due to the presence of the ethyl acetate functional group. Additionally, it is categorized as a heterocyclic compound because of its imidazole ring, which contains nitrogen atoms in its structure.
The synthesis of ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate can be achieved through several methods. One common approach involves:
The reaction generally yields ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate after purification steps such as extraction with organic solvents and column chromatography to isolate the desired product.
The molecular formula of ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate is . The structure consists of:
The compound exhibits specific dihedral angles between the imidazole ring and the acetate plane, influencing its spatial configuration and potential interactions with biological targets.
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism by which ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate exerts its effects is primarily related to its interaction with biological macromolecules:
Research indicates that derivatives of imidazole exhibit activities such as antimicrobial, antifungal, and anticancer properties, which may extend to this compound.
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate typically appears as a colorless liquid or solid depending on its purity and crystallization conditions. Its melting point and boiling point are influenced by molecular interactions within its crystal lattice.
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility in organic solvents makes it suitable for various chemical applications.
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate finds applications in:
Imidazole derivatives have shaped modern pharmacotherapy, with their historical significance rooted in both natural product chemistry and synthetic drug development. The imidazole ring—a five-membered heterocycle featuring two nitrogen atoms—forms the core scaffold of essential biomolecules like histidine, histamine, and purine nucleotides. This bio-relevance drove systematic exploration of synthetic analogs, yielding the first therapeutic agents in the mid-20th century. The discovery of azathioprine (an imidazole-containing immunosuppressant) in 1961 and metronidazole (a nitroimidazole antibiotic) in 1960 marked pivotal milestones, demonstrating the scaffold’s capacity for diverse bioactivity [4]. By the 1970s, cimetidine revolutionized ulcer treatment as the first H₂-receptor antagonist, showcasing imidazole’s role in targeted receptor modulation [4].
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate exemplifies modern derivatization of this privileged scaffold. Its structural features—a methyl-substituted imidazole core coupled with an ethyl acetate sidechain—optimize properties for further synthetic elaboration. Crystallographic studies of analogs like ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate reveal planar imidazole rings with dihedral angles >100° relative to the acetate plane, facilitating specific intermolecular interactions [1] [2]. This geometry enables crystal packing stabilized by weak C-H⋯O/N hydrogen bonds, a trait exploitable in solid-state pharmaceutical design [2].
Table 1: Historical Milestones in Imidazole-Based Drug Development | Year | Compound | Therapeutic Class | Significance |
---|---|---|---|---|
1960 | Metronidazole | Antibacterial/Antiprotozoal | First nitroimidazole antimicrobial | |
1977 | Cimetidine | Antiulcer | First H₂-receptor antagonist | |
1980s | Ketoconazole | Antifungal | Broad-spectrum azole antifungal | |
2000s | Dacarbazine | Anticancer | Alkylating agent for Hodgkin’s lymphoma |
The ethyl acetate group in ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate serves as a strategic modulator of physicochemical properties. This esterification enhances lipophilicity relative to carboxylic acid analogs, improving passive membrane permeability. Crucially, the ester acts as a bioreversible prodrug motif: in vivo hydrolysis liberates the acetic acid derivative, enabling intracellular activity while optimizing absorption kinetics [6]. Studies on analogous imidazol-5-ones confirm that zwitterionic forms generated through ester hydrolysis exhibit dramatically improved water solubility—addressing a key limitation of unmodified heterocycles [5]. For example, zwitterionic vanillin-based imidazolones demonstrate 3–5-fold solubility increases, directly enhancing bioavailability without compromising cellular uptake [5].
The ethyl acetate sidechain also provides synthetic versatility. Its electron-withdrawing nature moderately reduces imidazole ring electron density, facilitating electrophilic substitutions at C-4/C-5 positions. In HIV reverse transcriptase inhibitors like imidazol-5-ones, the ester carbonyl participates in critical hydrogen bonding with Lys101 residue (binding affinity: ΔG = −7.2 kcal/mol), while the ethoxy group engages hydrophobic pockets [6]. This dual functionality balances target affinity and ADME properties—commercial derivatives like ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate (CAS:916792-95-5) are specifically formulated ≥95% purity for bioavailability-centric research [3].
Table 2: Impact of Ethyl Acetate Modification on Key Compound Properties | Property | Unsubstituted Imidazole | Ethyl Acetate-Functionalized Analog | Change |
---|---|---|---|---|
Log P | −0.07 (imidazole) | 0.82 (ethyl 2-(1-methylimidazol-4-yl)acetate) | ↑ Lipophilicity | |
Aqueous Solubility | 317 g/L (imidazole) | ~120 g/L (ethyl 2-imidazolylacetates) | ↓ Solubility (compensated by prodrug hydrolysis) | |
Hydrogen Bond Acceptors | 2 | 4 | ↑ Protein binding capacity |
The 2-methyl group in ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate critically influences electronic distribution and steric accessibility. Crystallographic analyses confirm that methylation at C-2 forces the methyl group perpendicular to the imidazole plane, creating a 103.1° dihedral angle with adjacent substituents [1]. This introduces strategic steric hindrance that:
Electronically, the methyl group exerts moderate +I effects, elevating the imidazole ring’s highest occupied molecular orbital (HOMO) energy. Density functional theory (DFT) calculations on analogs show a 0.3 eV HOMO increase versus unsubstituted imidazole, enhancing nucleophilicity at N-1. This explains the efficacy of 2-methylimidazoles in N-alkylation reactions—such as the synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, where 2-methyl-4-nitroimidazole reacts efficiently with ethyl chloroacetate in propionic acid (yield: >70%) [2] [6]. The methyl group’s role in pharmacological activity is underscored by HIV reverse transcriptase inhibitors, where 2-methylimidazol-5-ones exhibit 3-fold greater enzyme inhibition (IC₅₀: 0.8–5.2 μM) than unmethylated analogs due to optimized hydrophobic contact with Tyr181 and Tyr188 residues [6].
Table 3: Steric and Electronic Effects of 2-Methyl Substitution | Parameter | Imidazole (unsubstituted) | 2-Methylimidazole | Biological Consequence |
---|---|---|---|---|
N-1 pKa | 6.95 | 7.86 | Enhanced basicity favors protonation in acidic tissues | |
Tautomer Ratio (1H:3H) | 50:50 | 95:5 | Favors N-1 alkylation pathway | |
Metabolic Stability (t₁/₂) | 22 min (human microsomes) | >60 min | Reduced CYP450 oxidation |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0